molecular formula C15H14N2O4 B11561690 5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol

5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol

Cat. No.: B11561690
M. Wt: 286.28 g/mol
InChI Key: JMJGYZWDQNRWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes a benzene ring substituted with methyl, nitro, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the intermediate compounds One common route involves the nitration of a methyl-substituted benzene ring, followed by the formation of an imine linkage through a condensation reaction with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitro and hydroxyl groups, play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions, covalent bonding with target proteins, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-methyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C15H14N2O4/c1-9-3-4-11(17(20)21)6-14(9)16-8-13-10(2)5-12(18)7-15(13)19/h3-8,18-19H,1-2H3

InChI Key

JMJGYZWDQNRWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=C(C=C2C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.